2-(Dimethylamino)ethanesulfonamide
Overview
Description
2-(Dimethylamino)ethanesulfonamide is a sulfonamide-based compound with the molecular formula C4H12N2O2S. This compound is known for its versatility and wide range of physical, chemical, and biological properties, making it a promising candidate for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethanesulfonamide typically involves the reaction of dimethylamine with ethanesulfonyl chloride. The reaction is carried out in an aqueous medium, often with the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C2H5SO2Cl+(CH3)2NH→C2H5SO2NH(CH3)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure complete conversion of reactants and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the dimethylamino group can interact with hydrophobic pockets, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethanethiol
- 2-(Dimethylamino)ethylamine
- 2-(Dimethylamino)ethanol
Uniqueness
2-(Dimethylamino)ethanesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Unlike its analogs, which may contain thiol, amine, or alcohol groups, the sulfonamide group allows for specific interactions with biological targets and provides unique reactivity in chemical synthesis .
Properties
IUPAC Name |
2-(dimethylamino)ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOMKNSPOJDDKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483720 | |
Record name | 2-(Dimethylamino)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71365-70-3 | |
Record name | 2-(Dimethylamino)ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)ethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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